molecular formula C15H12N2O B10841960 2-m-Tolyl-1H-[1,8]naphthyridin-4-one

2-m-Tolyl-1H-[1,8]naphthyridin-4-one

Cat. No.: B10841960
M. Wt: 236.27 g/mol
InChI Key: IZFIIAGLKAXALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-m-Tolyl-1H-[1,8]naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by a naphthyridine core with a tolyl group at the 2-position and a ketone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 2-m-Tolyl-1H-[1,8]naphthyridin-4-one, can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach, which uses green strategies and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production of 1,8-naphthyridines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water-soluble catalysts and eco-friendly solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-m-Tolyl-1H-[1,8]naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the tolyl group or the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: Naphthyridine alcohols.

    Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-m-Tolyl-1H-[1,8]naphthyridin-4-one involves its interaction with DNA. The compound intercalates between DNA base pairs, altering the DNA conformation and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth and proliferation . Additionally, the compound may interact with specific enzymes and proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1H-[1,8]naphthyridin-4-one
  • 2-Methyl-1H-[1,8]naphthyridin-4-one
  • 2-(4-Methylphenyl)-1H-[1,8]naphthyridin-4-one

Uniqueness

2-m-Tolyl-1H-[1,8]naphthyridin-4-one is unique due to the presence of the tolyl group at the 2-position, which imparts distinct electronic and steric properties. This modification enhances its ability to interact with biological targets and improves its solubility and stability compared to other naphthyridine derivatives .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(3-methylphenyl)-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C15H12N2O/c1-10-4-2-5-11(8-10)13-9-14(18)12-6-3-7-16-15(12)17-13/h2-9H,1H3,(H,16,17,18)

InChI Key

IZFIIAGLKAXALT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(N2)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.